molecular formula C9H18N2O2S B13197454 {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide

Cat. No.: B13197454
M. Wt: 218.32 g/mol
InChI Key: OSXGCYGCXGDRMF-UHFFFAOYSA-N
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Description

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.31 g/mol This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide typically involves the reaction of {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine: A precursor in the synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide.

    {1-Azabicyclo[3.3.1]nonan-5-yl}methanol: Another derivative with different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the azabicyclo structure and the methanesulfonamide group.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-azabicyclo[3.3.1]nonan-5-ylmethanesulfonamide

InChI

InChI=1S/C9H18N2O2S/c10-14(12,13)8-9-3-1-5-11(7-9)6-2-4-9/h1-8H2,(H2,10,12,13)

InChI Key

OSXGCYGCXGDRMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)CS(=O)(=O)N

Origin of Product

United States

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